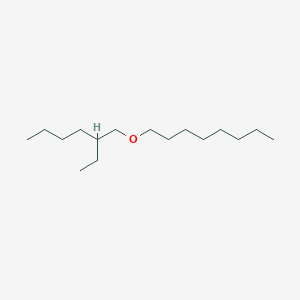

2-Ethylhexyl octyl ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethylhexyl octyl ether is a chemical compound that is not widely documented. It is similar to other 2-ethylhexyl compounds, such as 2-ethylhexyl salicylate, which is used in sunscreens and cosmetics to absorb UVB rays from the sun . Another related compound, polyethylene glycol mono(2-ethylhexyl) ether, is a low foaming nonionic surfactant used as a brightener in acid zinc baths .

Synthesis Analysis

The synthesis of 2-ethylhexyl compounds often involves the use of 2-ethylhexanol, a colorless liquid that is poorly soluble in water but soluble in most organic solvents . For example, octyl methoxycinnamate, a compound used in sunscreens, is synthesized from methoxycinnamic acid and 2-ethylhexanol .Aplicaciones Científicas De Investigación

1. Analytical Chemistry and Titration

2-Ethylhexyl octyl ether is utilized in analytical chemistry, specifically in potentiometric titrations. Vytras et al. (1981) described its use in coated-wire organic ion-selective electrodes for determining acidic anthraquinone dyestuffs. An aluminium wire electrode coated with a PVC membrane plasticized with 2-nitrophenyl alkyl ether (where alkyl is either n-octyl or 2-ethylhexyl) is used for end-point indication in these titrations (Vytras et al., 1981).

2. Low-Temperature Material Performance

Moser and Erhan (2007) explored the low-temperature behavior of α-hydroxy ethers derived from 2-ethylhexyl 9,10-epoxystearates, demonstrating how variations in the ester group, particularly the bulky 2-ethylhexyl ester, can influence materials' performance at low temperatures. This has implications for applications in materials science and engineering (Moser & Erhan, 2007).

3. Solvent Use and Metabolism

Watson et al. (2021) studied the disposition and metabolism of ethylene glycol 2-ethylhexyl ether (EGEHE) in rats and mice. This research provides insights into the pharmacokinetics of this compound, which is used as a solvent in various applications (Watson et al., 2021).

4. Liquid-Liquid Extraction of Metal Ions

Depuydt et al. (2015) reported on the use of ionic liquids with ether-functionalized cations and bis(2-ethylhexyl)phosphate anion for the homogeneous liquid-liquid extraction of metal ions. This application is particularly relevant in the field of environmental science and analytical chemistry (Depuydt et al., 2015).

Propiedades

IUPAC Name |

1-(2-ethylhexoxy)octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-4-7-9-10-11-12-14-17-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWWSWXSWYKJBCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCC(CC)CCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2750967.png)

![1-(4-Bromophenyl)-3-[hydroxy(methyl)amino]-2-propen-1-one](/img/structure/B2750968.png)

![6-fluoro-N-{4-[(1-oxo-1lambda6-thiolan-1-ylidene)amino]phenyl}pyridine-3-carboxamide](/img/structure/B2750970.png)

methanone](/img/structure/B2750971.png)

![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)

![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)

![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-(pyridin-2-yl)piperazine](/img/structure/B2750979.png)

![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2750986.png)

![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)